molecular formula C25H23BrN2O2 B11576548 9-Bromo-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11576548
M. Wt: 463.4 g/mol
InChI Key: FDWXFLUTNFLTAV-UHFFFAOYSA-N
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Description

4-[9-BROMO-5-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by the presence of a bromine atom, a methylphenyl group, and an ethyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-BROMO-5-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine atom: Bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) are commonly employed.

    Attachment of the methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of the ethyl ether linkage: This can be accomplished through etherification reactions using ethyl halides and suitable bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[9-BROMO-5-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[9-BROMO-5-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[9-BROMO-5-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Modulating the activity of target proteins or enzymes.

    Interfering with cellular processes: Affecting cell signaling pathways and gene expression.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-[9-BROMO-5-METHYL-5-(4-PYRIDINYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER
  • 4-[9-BROMO-5-METHYL-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER

Uniqueness

4-[9-BROMO-5-(4-METHYLPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL ETHYL ETHER is unique due to its specific structural features, such as the presence of the ethyl ether linkage and the methylphenyl group. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H23BrN2O2

Molecular Weight

463.4 g/mol

IUPAC Name

9-bromo-2-(4-ethoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23BrN2O2/c1-3-29-20-11-8-17(9-12-20)22-15-23-21-14-19(26)10-13-24(21)30-25(28(23)27-22)18-6-4-16(2)5-7-18/h4-14,23,25H,3,15H2,1-2H3

InChI Key

FDWXFLUTNFLTAV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C

Origin of Product

United States

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